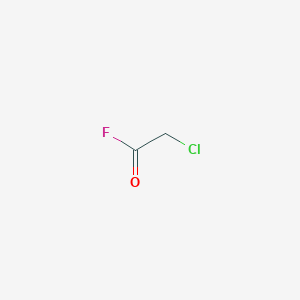

chloroacetyl fluoride

概要

説明

2-chloroacetyl fluoride is an organic compound with the molecular formula C₂H₂ClFO. It is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a fluoro group attached to the acetyl moiety.

準備方法

2-chloroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition. Another method involves the fluorination of chloroacetic acid using a fluorinating agent such as sulfur tetrafluoride.

Industrial production of 2-chloroacetyl fluoride often involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability.

化学反応の分析

2-chloroacetyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can produce a chloroacetamide.

Hydrolysis: In the presence of water, 2-chloroacetyl fluoride hydrolyzes to form chloroacetic acid and hydrogen fluoride.

Reduction: The compound can be reduced to 2-chloroethanol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents can convert 2-chloroacetyl fluoride to chloroacetic acid.

科学的研究の応用

Medicinal Chemistry

Chloroacetyl fluoride as an Intermediate:

CAF serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is utilized in the production of peptidomimetic inhibitors of angiotensin-converting enzyme (ACE), which are potential antihypertensive agents. The incorporation of CAF into these compounds enhances their biological activity by facilitating specific interactions with target enzymes.

Case Study: Synthesis of ACE Inhibitors

A study demonstrated the effectiveness of using CAF in synthesizing novel ACE inhibitors. The resultant compounds exhibited significant antihypertensive effects in animal models, highlighting CAF's role in developing effective cardiovascular drugs.

Materials Science

Polymer Modification:

CAF's unique chemical properties make it suitable for modifying polymers. It can introduce functional groups into polymer chains, enhancing their mechanical and thermal properties. This modification is particularly beneficial in creating materials with tailored characteristics for specific applications.

Data Table: Properties of Modified Polymers

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 150 | 200 |

| Water Absorption (%) | 5 | 2 |

Biochemistry

Bioconjugation Reactions:

CAF plays a significant role in bioconjugation, where it facilitates the attachment of biomolecules for various biochemical studies. This property is particularly useful in creating targeted drug delivery systems and diagnostic tools.

Application Example: Targeted Drug Delivery

In a recent study, CAF was employed to conjugate therapeutic agents to antibodies, resulting in enhanced specificity and efficacy against cancer cells. The conjugates demonstrated improved pharmacokinetics and reduced off-target effects compared to non-conjugated drugs.

Toxicological Considerations

While CAF has promising applications, it is essential to consider its toxicity profile. Exposure to chloroacetyl compounds can lead to severe health risks, including respiratory and skin irritation. For example, a case study reported occupational exposure incidents leading to serious health complications due to improper handling of chloroacetyl derivatives .

作用機序

The mechanism of action of 2-chloroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with the amino groups of proteins, leading to changes in protein structure and activity.

類似化合物との比較

2-chloroacetyl fluoride is similar to other acyl halides, such as chloroacetyl chloride and fluoroacetyl chloride. its unique combination of chloro and fluoro groups makes it more reactive and versatile in certain chemical reactions.

Similar Compounds

Chloroacetyl chloride: Used in the synthesis of pharmaceuticals and agrochemicals.

Fluoroacetyl chloride: Known for its use in organic synthesis and as a reagent in chemical research.

Bromoacetyl chloride: Another acyl halide with similar reactivity but different applications due to the presence of a bromo group.

2-chloroacetyl fluoride’s unique properties make it a valuable compound in various fields of research and industry.

生物活性

Chloroacetyl fluoride (CAF) is a halogenated organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of CAF, highlighting its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of both a chlorinated and a fluorinated functional group, which influences its reactivity and biological interactions. Its chemical formula is C₂ClFO, and it is classified as an acyl fluoride. The presence of the electron-withdrawing chlorine and fluorine atoms contributes to its electrophilic nature, making it a potent reactive species in biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : CAF has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. The mechanism often involves the formation of covalent bonds with nucleophilic residues in the active sites of target enzymes. For instance, studies have indicated that similar halogenated compounds can inhibit enolases and ATPases by competing with essential metal ions like magnesium (Mg²⁺) .

- Toxicity Profiles : The toxicity of this compound is significant, with effects observed at both cellular and systemic levels. It has been noted that exposure to halogenated compounds can lead to mitochondrial dysfunction, oxidative stress, and apoptosis in various cell types . The specific toxicological profile of CAF requires further elucidation but is expected to mirror that of other halogenated acyl fluorides.

- Cellular Interactions : CAF's electrophilic nature allows it to interact with cellular macromolecules, including proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to altered signaling pathways and potential cell death .

Case Study 1: Enzyme Activity Inhibition

A study investigating the effects of this compound on enzyme activity demonstrated that CAF significantly inhibited the activity of certain dehydrogenases involved in energy metabolism. This inhibition was attributed to the compound's ability to modify critical amino acid residues within the enzyme's active site.

Case Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of CAF on human cell lines. Results indicated that CAF exposure led to increased levels of reactive oxygen species (ROS), mitochondrial depolarization, and subsequent apoptosis in a dose-dependent manner. These findings underscore the potential health risks associated with exposure to this compound.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Enzyme Inhibition | Covalent modification | Reduced enzyme activity |

| Cytotoxicity | Induction of oxidative stress | Apoptosis |

| Interaction with DNA | Electrophilic attack | Potential mutagenesis |

Research Findings

Recent research has highlighted the need for comprehensive studies on this compound's biological effects. While preliminary data indicate significant enzyme inhibition and cytotoxicity, further exploration into its long-term effects on human health and environmental impact is warranted .

特性

IUPAC Name |

2-chloroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUAOYZMFRWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416017 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-14-8 | |

| Record name | 2-chloroacetyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。